SMARCA-BD ligand 1 for Protac

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

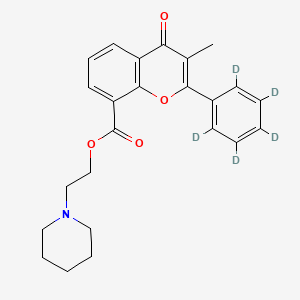

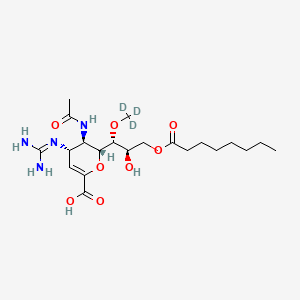

SMARCA-BD ligand 1 for Protac: is a compound that binds to the BAF ATPase subunit SMARCA2. It is utilized in PROTAC (Proteolysis Targeting Chimeras) technology to degrade SMARCA2 . This compound is significant in the field of targeted protein degradation, which is a promising approach for developing new therapeutic strategies, particularly in cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of SMARCA-BD ligand 1 for Protac involves multiple steps, including the formation of the core structure and subsequent functionalization to achieve the desired binding properties . Specific details on the synthetic routes and reaction conditions are proprietary and often customized based on the research requirements .

Industrial Production Methods: : Industrial production of this compound is typically carried out by specialized chemical synthesis companies. These companies have the expertise and facilities to produce the compound in large quantities while maintaining high purity and consistency .

Chemical Reactions Analysis

Types of Reactions: : SMARCA-BD ligand 1 for Protac primarily undergoes binding reactions with the BAF ATPase subunit SMARCA2 . It does not typically undergo common chemical reactions such as oxidation, reduction, or substitution under standard conditions .

Common Reagents and Conditions: : The compound is used in conjunction with other reagents in PROTAC technology to facilitate the degradation of target proteins . Specific reagents and conditions depend on the experimental setup and the target protein being studied .

Major Products Formed: : The major product formed from the reaction involving this compound is the degraded form of the target protein, SMARCA2 .

Scientific Research Applications

Chemistry: : In chemistry, SMARCA-BD ligand 1 for Protac is used to study the mechanisms of protein degradation and to develop new methods for targeted protein degradation .

Biology: : In biological research, this compound is used to investigate the role of SMARCA2 in various cellular processes and to understand the effects of its degradation on cell function .

Medicine: : In medical research, this compound is explored as a potential therapeutic agent for diseases where SMARCA2 plays a critical role, such as certain types of cancer .

Industry: : In the pharmaceutical industry, this compound is used in the development of new drugs that leverage PROTAC technology for targeted protein degradation .

Mechanism of Action

SMARCA-BD ligand 1 for Protac exerts its effects by binding to the BAF ATPase subunit SMARCA2 and facilitating its degradation through the ubiquitin-proteasome system . This process involves the recruitment of E3 ubiquitin ligase, which tags SMARCA2 for degradation by the proteasome . This mechanism is distinct from traditional small-molecule inhibitors, offering a novel approach to modulating protein function .

Comparison with Similar Compounds

Similar Compounds

Curcumin: A natural product that inhibits histone acetyltransferase p300/CREB.

Naphthol AS-E: An inhibitor of the KIX-KID interaction and CREB-mediated gene transcription.

3-methyl-1,2,3,4-tetrahydroquinazolin-2-one: An inhibitor of BRD4.

(+)-JQ-1: A specific, reversible BET bromine domain inhibitor targeting BRD4.

Uniqueness: : SMARCA-BD ligand 1 for Protac is unique in its ability to specifically target and degrade SMARCA2 using PROTAC technology . This targeted degradation approach offers advantages over traditional inhibitors, such as reduced off-target effects and the ability to overcome drug resistance .

Properties

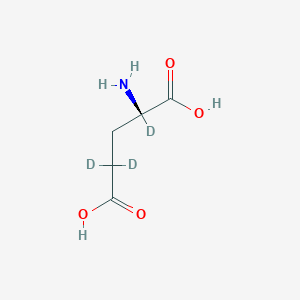

Molecular Formula |

C14H17N5O |

|---|---|

Molecular Weight |

271.32 g/mol |

IUPAC Name |

2-(6-amino-5-piperazin-1-ylpyridazin-3-yl)phenol |

InChI |

InChI=1S/C14H17N5O/c15-14-12(19-7-5-16-6-8-19)9-11(17-18-14)10-3-1-2-4-13(10)20/h1-4,9,16,20H,5-8H2,(H2,15,18) |

InChI Key |

SZKHGLTYXIDOFH-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=CC(=NN=C2N)C3=CC=CC=C3O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

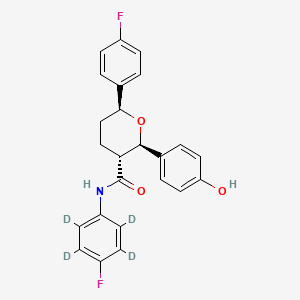

![(2S)-1-[(1S,5R)-6-[2-[4-[3-[(1R)-2-amino-1-[2-[(1S)-1-hydroxyethyl]imidazol-1-yl]ethyl]-1,2-oxazol-5-yl]phenyl]ethynyl]-3-azabicyclo[3.1.0]hexan-3-yl]propan-2-ol](/img/structure/B15144140.png)

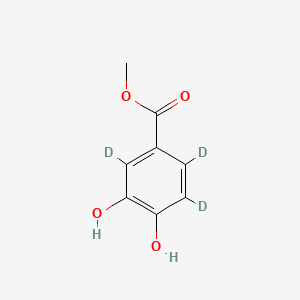

![2,4-diamino-6-[[(R)-(5-chloro-8-fluoro-4-oxo-3-pyridin-3-ylquinazolin-2-yl)-cyclopropylmethyl]amino]pyrimidine-5-carbonitrile](/img/structure/B15144154.png)

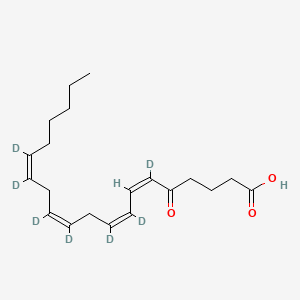

![(3R)-3'-[2-[(3S)-7-fluoro-3-(trifluoromethyl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]-2-oxoethyl]-6-(1-methylpyrazol-4-yl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B15144177.png)